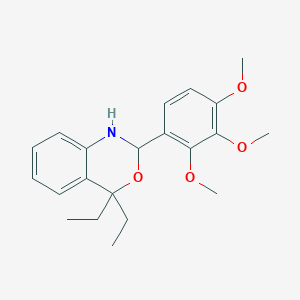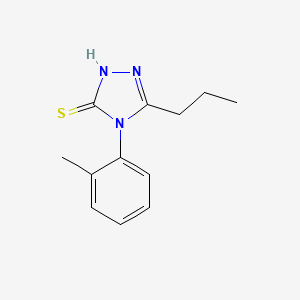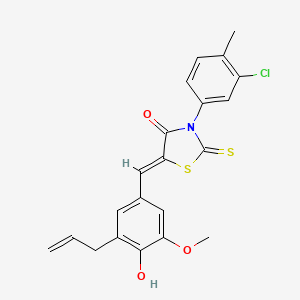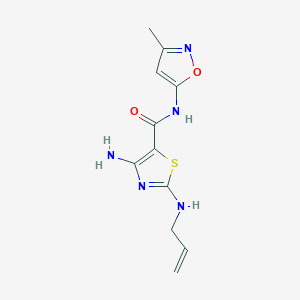![molecular formula C20H15N3O2 B4778807 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol](/img/structure/B4778807.png)
4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol and related compounds often involves multiple steps, including the reaction of phenolphthalein with hydroxylamine, followed by treatment with hydrazine to yield phthalazinone derivatives. These derivatives can then react with various difluorobenzophenones or difluorodiphenyl sulfones under conditions used for poly(aryl ether)s synthesis, resulting in high molecular weight linear polymers. Such polymers exhibit exceptional thermal and oxidative stability, with glass transition temperatures (Tg's) approaching 300°C, showcasing the compound's significance in polymer synthesis (Berard, Paventi, Chan, & Hay, 1994).
Molecular Structure Analysis
Molecular structure analysis of compounds similar to 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol reveals complex interactions, such as intermolecular hydrogen bonding, which significantly influences their physical and chemical properties. For instance, the asymmetrical units of certain compounds demonstrate notable hydrogen bonding, stabilizing their molecular structures and facilitating further chemical reactions (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Phthalazinone derivatives engage in various chemical reactions, such as the base-catalyzed Lossen rearrangement and acid-catalyzed Beckmann rearrangement, leading to diverse products like N,N'-diaryl ureas and amine salts. These reactions highlight the compound's reactivity and its potential for generating materials with specific functionalities (Fahmy, Aly, Nada, & Aly, 1977).
Physical Properties Analysis
The physical properties of polymers derived from 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol are remarkable, with high glass transition temperatures and good solubility in polar solvents, such as NMP, DMF, and m-cresol. These properties make the polymers suitable for various high-performance applications, particularly where thermal stability is paramount (Xiu, 2003).
Chemical Properties Analysis
The chemical properties of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol -based polymers, such as their reactivity towards difluorobenzophenones or difluorodiphenyl sulfones, contribute significantly to their application in creating materials with specific desired characteristics. These polymers' inherent thermal and oxidative stability, coupled with their potential for high-performance applications, underscores the importance of detailed chemical properties analysis in their development and utilization (Berard, Paventi, Chan, & Hay, 1994).
Mecanismo De Acción
Target of Action
Compounds with similar structures have been reported to exhibit anticancer and antioxidant activities . Therefore, it is plausible that this compound may interact with targets involved in these biological processes.
Mode of Action
The exact mode of action of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol is currently unknown due to the lack of specific studies on this compound. Based on its structural similarity to other compounds, it may interact with its targets through hydrogen bonding and van der waals forces
Biochemical Pathways
Compounds with similar structures have been shown to inhibit α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism . This suggests that 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol may also influence these pathways, but further studies are required to confirm this.
Pharmacokinetics
The pharmacokinetic properties of 4-{4-[(4-hydroxyphenyl)amino]-1-phthalazinyl}phenol, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. The compound’s bioavailability, which can be influenced by these properties, is also unknown. The compound’s predicted pka value of 913 suggests it may be well-absorbed in the gastrointestinal tract due to its relative stability in acidic environments.
Result of Action
Based on its structural similarity to other compounds, it may exhibit antioxidant and anticancer activities
Propiedades
IUPAC Name |
4-[4-(4-hydroxyanilino)phthalazin-1-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-15-9-5-13(6-10-15)19-17-3-1-2-4-18(17)20(23-22-19)21-14-7-11-16(25)12-8-14/h1-12,24-25H,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLLAUZEOMPJII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2NC3=CC=C(C=C3)O)C4=CC=C(C=C4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{4-[(4-Hydroxyphenyl)amino]phthalazin-1-yl}phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-allyl-3-({[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}thio)-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazole](/img/structure/B4778730.png)
![methyl 4-({[4-(3-fluorobenzyl)-1-piperazinyl]carbonyl}amino)benzoate](/img/structure/B4778740.png)
![4-{[(benzylamino)carbonothioyl]amino}-N-1,3-thiazol-2-ylbenzenesulfonamide](/img/structure/B4778746.png)
![N-[1-(5-chloro-2-thienyl)ethyl]-N'-(3-methoxypropyl)urea](/img/structure/B4778762.png)



![3-(4-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4778789.png)
![N-(3-{N-[(4-chlorophenyl)sulfonyl]ethanehydrazonoyl}phenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4778795.png)

![6-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(4-ethoxyphenyl)-N-methyl-4-quinolinecarboxamide](/img/structure/B4778818.png)

![3-(1,3-benzodioxol-5-yl)-N-(4-fluorobenzyl)-6-methylisoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4778825.png)
![2-methoxy-5-{[(4-methoxyphenyl)amino]sulfonyl}-N-methylbenzamide](/img/structure/B4778844.png)